molecular formula C8H10O3 B094417 1-(furan-2-yl)but-3-ene-1,2-diol CAS No. 19261-13-3

1-(furan-2-yl)but-3-ene-1,2-diol

Cat. No.: B094417
CAS No.: 19261-13-3
M. Wt: 154.16 g/mol
InChI Key: UQNJBWQPPSRBDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Furan-2-yl)but-3-ene-1,2-diol is a vicinal diol characterized by a furan substituent at the 1-position and a conjugated butene backbone. This compound belongs to a broader class of diols with unsaturated carbon chains, which are of interest in organic synthesis, catalysis, and bioactive molecule development. For instance, its epoxide-containing derivative, (1R,2R)-1-((R)-2-(2-methylallyl)oxiran-2-yl)but-3-ene-1,2-diol, has been synthesized for growth inhibition studies in cancer cell lines .

Properties

CAS No.

19261-13-3

Molecular Formula

C8H10O3

Molecular Weight

154.16 g/mol

IUPAC Name

1-(furan-2-yl)but-3-ene-1,2-diol

InChI

InChI=1S/C8H10O3/c1-2-6(9)8(10)7-4-3-5-11-7/h2-6,8-10H,1H2

InChI Key

UQNJBWQPPSRBDL-UHFFFAOYSA-N

SMILES

C=CC(C(C1=CC=CO1)O)O

Canonical SMILES

C=CC(C(C1=CC=CO1)O)O

Synonyms

1-(2-Furyl)-3-butene-1,2-diol

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(furan-2-yl)but-3-ene-1,2-diol can be achieved through several methods. One common method involves the reaction of furfuryl alcohol with maleic anhydride in the presence of a catalyst. This reaction typically requires controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods: In an industrial setting, the production of 1-(furan-2-yl)but-3-ene-1,2-diol can be optimized using continuous flow processes. These processes allow for the efficient and scalable production of the compound by maintaining precise control over reaction parameters .

Chemical Reactions Analysis

Types of Reactions: 1-(furan-2-yl)but-3-ene-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the diol to its corresponding alcohols.

    Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic reagents like halogens and nitrating agents are employed under controlled conditions.

Major Products: The major products formed from these reactions include various substituted furans, alcohols, and carbonyl compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(furan-2-yl)but-3-ene-1,2-diol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The exact mechanism of action of 1-(furan-2-yl)but-3-ene-1,2-diol is not fully understood. studies suggest that it may inhibit the activity of certain enzymes involved in inflammation and cancer development. This inhibition can lead to a reduction in the production of inflammatory mediators and induce apoptosis in cancer cells.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Table 1: Structural Comparison of Key Analogs

Compound Name Substituents/Modifications Source/Application Key Features
1-(Furan-2-yl)but-3-ene-1,2-diol Furan at C1, conjugated butene backbone Synthetic intermediates, catalytic studies Unsaturated diol with potential for DODH reactions
4-Pyrazin-2-yl-but-3-ene-1,2-diol Pyrazine ring at C1 Isolated from Alisma plantago-aquatica First report in Alismataceae; pyrazine may enhance hydrogen-bonding capacity
(1R,2R)-1-((R)-2-(2-methylallyl)oxiran-2-yl)but-3-ene-1,2-diol Epoxide group, 2-methylallyl substituent Anticancer drug analog synthesis Stereochemical complexity; tested in HCT116 and LS174T cell lines
1-(Furan-2-yl)ethane-1,2-diol Ethane backbone, shorter chain CAS 19377-75-4 Simpler structure; reduced steric hindrance compared to butene derivatives
2,4-Furfurylidene-D-sorbitol Dioxane ring, sorbitol backbone Antioxidant studies Cyclic acetal with hydroxyl radical scavenging activity

Key Observations:

  • Backbone Length : The butene chain allows for greater conformational flexibility compared to ethane-based analogs like 1-(furan-2-yl)ethane-1,2-diol .

Reactivity and Catalytic Behavior

Deoxydehydration (DODH) Reactions

But-3-ene-1,2-diol derivatives, including the furan-substituted variant, undergo DODH catalyzed by rhenium complexes (e.g., methyltrioxorhenium, MTO) to form conjugated dienes like 1,3-butadiene. The mechanism involves coordination of the diol to rhenium, followed by H-transfer and olefin extrusion .

  • Comparison with Other Diols :
    • 2-ene-1,4-diols : Exhibit 1,4-DODH pathways, forming different diene products.
    • Vicinal Diols (e.g., 1-(furan-2-yl)but-3-ene-1,2-diol) : Prefer 1,2-DODH due to adjacent hydroxyl groups, yielding terminal alkenes .

Oxidation Reactions

But-3-ene-1,2-diol derivatives are oxidized in the presence of noble metal catalysts (Pd, Au, etc.) on basic supports to produce bioavailable methionine analogs. The furan substituent may influence selectivity by stabilizing transition states via π-interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.